(±)-Cannabichromene-d9

Analytical Chemistry Mass Spectrometry Method Validation

(±)-Cannabichromene-d9 is a stable, isotopically labeled certified reference material (CRM) of the non-psychoactive phytocannabinoid Cannabichromene (CBC), featuring nine hydrogen atoms replaced by deuterium. As a CRM manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards, this compound is specifically formulated as a 100 µg/mL solution in methanol and is intended for use as an internal standard for the precise quantification of (±)-cannabichromene in complex biological and forensic matrices via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Molecular Formula C₂₁H₂₁D₉O₂
Molecular Weight 323.52
Cat. No. B1153400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(±)-Cannabichromene-d9
SynonymsCBC-d11;  Cannabichrome-d9;  Cannabichromene-d9;  Cannanbichromene-d9;  NSC 291831-d9;  Pentylcannabichromene-d9;  2-Methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-1-benzopyran-5-ol-d9
Molecular FormulaC₂₁H₂₁D₉O₂
Molecular Weight323.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(±)-Cannabichromene-d9: A Certified Deuterated Internal Standard for Cannabinoid Quantification


(±)-Cannabichromene-d9 is a stable, isotopically labeled certified reference material (CRM) of the non-psychoactive phytocannabinoid Cannabichromene (CBC), featuring nine hydrogen atoms replaced by deuterium . As a CRM manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards, this compound is specifically formulated as a 100 µg/mL solution in methanol and is intended for use as an internal standard for the precise quantification of (±)-cannabichromene in complex biological and forensic matrices via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) . Its utility is critical in analytical chemistry, pharmacokinetic studies, and forensic toxicology, where accurate and reproducible measurements of this increasingly relevant minor cannabinoid are required [1].

Why (±)-Cannabichromene-d9 is the Irreplaceable Gold Standard for CBC Quantification


Generic substitution with an unlabeled or non-isotopic internal standard is not analytically viable for the accurate quantification of (±)-Cannabichromene (CBC) in complex matrices like serum, plasma, urine, or tissue extracts. This is because non-deuterated internal standards are subject to the same variable ionization and extraction efficiency issues (i.e., matrix effects) as the target analyte itself, leading to poor precision and accuracy. Specifically, matrix effects can cause significant variability in LC-MS/MS analysis, and isotope dilution with a compound like (±)-Cannabichromene-d9 is the validated method to compensate for these variations and ensure reliable data [1]. The incorporation of nine deuterium atoms imparts a distinct mass difference of +9 Da to the molecule, a specific attribute that is required for the mass spectrometer to reliably distinguish it from the unlabeled analyte during co-elution, a fundamental principle of stable isotope dilution assays . The alternative of using a structurally similar but chemically distinct internal standard would risk differential recovery and ionization, introducing significant, unpredictable error and invalidating any quantitative claims.

Quantitative Evidence Guide for Selecting (±)-Cannabichromene-d9 Over Its Analogs


Mass Differentiation and Chromatographic Co-Elution Enables Precise Isotope Dilution

(±)-Cannabichromene-d9 is explicitly differentiated from unlabeled (±)-Cannabichromene by its molecular weight. The substitution of nine hydrogen atoms with nine deuterium atoms increases its molecular mass by 9 atomic mass units (AMU), from a baseline of 314.46 g/mol for CBC to 323.52 g/mol for the deuterated analog . This mass shift is essential for LC-MS/MS and GC-MS analysis as it allows the mass spectrometer to distinguish and independently monitor the target analyte and the internal standard via Multiple Reaction Monitoring (MRM) without any interference, even when they co-elute from the chromatographic column [1]. This forms the mechanistic basis for stable isotope dilution, the gold-standard method for accurate quantification in biological matrices.

Analytical Chemistry Mass Spectrometry Method Validation

Metrological Traceability and Certified Property Values Guarantee Data Integrity

As a Certified Reference Material (CRM), (±)-Cannabichromene-d9 is manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . Unlike a generic 'reference standard,' this CRM designation is a formal attestation that it has been characterized by metrologically valid procedures, and it is supplied with a certificate of analysis that provides certified property values (e.g., concentration, purity) and their associated uncertainties, including a statement of metrological traceability . In contrast, non-certified analytical standards or laboratory-synthesized deuterated compounds lack this documented chain of traceability to SI units and the verified value assignment with defined uncertainty.

Forensic Toxicology Clinical Chemistry Regulatory Compliance

Mitigation of Biological Matrix Effects in CBC Quantification

The primary functional differentiator of (±)-Cannabichromene-d9 is its ability to compensate for matrix effects, a major source of analytical error and inter-sample variability in bioanalysis. Matrix effects occur when co-extracted components from a biological sample (e.g., serum, plasma, urine) suppress or enhance the ionization of the target analyte, leading to inaccurate quantification [1]. Because (±)-Cannabichromene-d9 is chemically identical to the analyte except for its mass, it experiences nearly identical matrix effects, extraction recovery, and ionization efficiency. By using the ratio of analyte signal to internal standard signal for quantification, these variable effects are mathematically normalized and corrected, which is impossible with a non-deuterated or structurally dissimilar internal standard [2]. This correction is a fundamental requirement for robust bioanalytical method validation.

Bioanalysis Pharmacokinetics LC-MS/MS

Key Application Scenarios for (±)-Cannabichromene-d9 in Scientific Research and Industry


Accurate Quantification of CBC in Complex Biological Matrices for Pharmacokinetic and ADME Studies

This compound is the essential internal standard for developing and validating LC-MS/MS methods to measure CBC and its metabolites in serum, plasma, urine, or tissue samples. Its use directly enables the determination of key pharmacokinetic (PK) parameters such as Cmax, Tmax, and AUC, as well as bioavailability and clearance rates. As highlighted by ongoing NIH-funded research into CBC metabolism, the need for a robust internal standard to quantify both parent and metabolite is critical for understanding the pharmacokinetics of this increasingly popular minor cannabinoid [1].

Forensic and Regulatory Compliance Testing for Cannabis and Hemp-Derived Products

Forensic toxicology labs and regulatory bodies (e.g., those following Canadian Cannabis Tracking and Licensing System standards) require ISO-accredited, defensible data. The CRM certification of (±)-Cannabichromene-d9 to ISO/IEC 17025 and ISO 17034 provides the necessary metrological traceability for the quantification of CBC in seized plant material, edible products, or human performance toxicology cases. The certified value and associated uncertainty statement are crucial for generating legally defensible data .

Elucidation of Cannabichromene (CBC) Metabolic Pathways

(±)-Cannabichromene-d9 is not just a quantification tool; it is also a powerful probe for mechanistic studies. Its use as a stable isotope-labeled tracer allows researchers to track the fate of CBC in in vitro or in vivo systems without interference from endogenous or non-labeled sources. For instance, in studies exploring CBC metabolism by human cytochrome P450 (CYP) enzymes, the deuterated analog can be used to differentiate between metabolites formed from the administered dose and those arising from endogenous or background sources, enabling precise identification and structural elucidation of novel phase I and phase II metabolites [2].

Supporting Pre-Clinical and Clinical Research on Cannabichromene's Therapeutic Potential

As CBC is investigated for its therapeutic potential in areas such as inflammation, pain, and anxiety, preclinical studies in animal models (e.g., mouse models of Dravet syndrome) and future human clinical trials will require rigorous, validated analytical methods. The use of (±)-Cannabichromene-d9 is a prerequisite for generating the precise and reproducible bioanalytical data needed to correlate administered dose with observed pharmacological effect, as established in validated analytical methods for CBC quantification in relevant matrices [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (±)-Cannabichromene-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.